
Verubulin (MPC-6827): Application Notes for In
Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Verubulin

Cat. No.: B1683795 Get Quote

For Research Use Only. Not for use in humans.

Introduction
Verubulin, also known as MPC-6827, is a potent, small-molecule inhibitor of microtubule

polymerization. It functions by binding to the colchicine site on β-tubulin, leading to the

disruption of microtubule formation. This disruption triggers mitotic spindle assembly failure, cell

cycle arrest in the G2/M phase, and subsequent apoptosis in rapidly dividing cells.[1][2]

Notably, Verubulin acts as a vascular disrupting agent (VDA), causing a shutdown of existing

tumor vasculature, which leads to ischemic necrosis within the tumor.[1] An important

characteristic of Verubulin is its ability to cross the blood-brain barrier and its effectiveness in

multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like

P-glycoprotein.[1][3] These properties make it a compound of significant interest for preclinical

and clinical research, particularly in oncology.

Mechanism of Action
Verubulin exerts its anti-tumor effects through a dual mechanism:

Direct Cytotoxicity via Microtubule Disruption: By inhibiting tubulin polymerization, Verubulin
directly interferes with the cellular machinery required for mitosis, leading to cell cycle arrest

and apoptosis.[1]
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Vascular Disruption: Verubulin selectively damages the established, chaotic vasculature of

tumors, leading to a rapid reduction in blood flow, nutrient deprivation, and extensive tumor

cell death.[1][2]
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Verubulin's dual mechanism of action.

Quantitative Data Summary
Table 1: Preclinical In Vivo Dosage and Efficacy
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Animal
Model

Tumor
Model

Dosage
Administrat
ion Route

Schedule Key Results

Athymic

nu/nu Mice

B16 Mouse

Melanoma
7.5 mg/kg

Intravenous

(i.v.)
Single dose

72% Tumor

Growth

Inhibition

(TGI) at Day

7.[4]

Athymic

nu/nu Mice

B16 Mouse

Melanoma
1 mg/kg

Intravenous

(i.v.)

Daily for 5

days
22% TGI.[4]

Athymic

nu/nu Mice

OVCAR-3

Ovarian

Cancer

5 mg/kg
Intravenous

(i.v.)
Single dose

50% tumor

regression;

Median time

to 1500 mm³

tumor volume

>39 days.[4]

Athymic

nu/nu Mice

OVCAR-3

Ovarian

Cancer

2.5

mg/kg/day

Intraperitonea

l (i.p.)

Continuous

infusion for

24h (Alzet

pump)

No significant

TGI.[4]

Mice N/A 2.5 mg/kg
Intravenous

(i.v.)
Single dose

Achieved a

16-fold higher

brain-to-

plasma

concentration

ratio.[3]

Mice N/A >4 mg/kg N/A N/A
Lethal dose.

[5]

Table 2: Clinical Dosage in Human Trials
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Indication Dosage
Administration
Route

Schedule
Key
Observations

Relapsed

Glioblastoma
2.1 - 3.3 mg/m² Intravenous (i.v.)

2-hour infusion,

weekly for 3

weeks of a 4-

week cycle

Maximum

Tolerated Dose

(MTD)

established at

3.3 mg/m².[3]

Stage IV

Metastatic

Melanoma

2.1, 2.7, or 3.3

mg/m²
Intravenous (i.v.)

In combination

with

Temozolomide

Safe and well-

tolerated at all

dose levels.[3]

Table 3: Pharmacokinetic Parameters

Species Dosage Route
Plasma Half-
life (t½)

Plasma
Protein
Binding

Mice, Rats, Dogs Single Dose i.v. 2.75 - 4.4 hours 98% (Rat).[3]

Human 3.3 mg/m² i.v.

Day 1: 5.46 ±

2.35 hDay 15:

7.4 ± 3.76 h

98.2%.[3]

Experimental Protocols
Protocol 1: Preparation of Verubulin for In Vivo
Administration
Materials:

Verubulin (MPC-6827) powder

Dimethyl sulfoxide (DMSO)

PEG300 or PEG400

Tween-80
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Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

It is highly recommended to prepare the working solution fresh on the day of use.[4] The

following is a general protocol for formulating poorly soluble compounds for in vivo use. The

exact ratios may need optimization.

Prepare Stock Solution: First, prepare a concentrated stock solution of Verubulin in DMSO.

Add Co-solvents: Sequentially add co-solvents to the working solution. A common

formulation approach is:

Add PEG300 (e.g., to a final concentration of 40%).

Add Tween-80 (e.g., to a final concentration of 5%).

Ensure the solution is clear after each addition. Use a vortex or sonication if precipitation

occurs.[4]

Final Dilution: Add sterile saline to reach the final desired volume and concentration. The

final DMSO concentration should ideally be kept low (e.g., <5%) to minimize toxicity to the

animal.

Final Check: Ensure the final solution is clear and free of precipitates before administration.

Note: For radiolabeled [¹¹C]MPC-6827 studies, a final formulation of 10% ethanol in saline has

been used.

Protocol 2: Administration in a Subcutaneous Xenograft
Mouse Model
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This protocol describes a typical workflow for evaluating the efficacy of Verubulin against a

solid tumor model.

Phase 1: Model Preparation

Phase 2: Treatment

Phase 3: Evaluation

1. Cell Culture
(e.g., OVCAR-3, B16)

2. Harvest & Count Cells

3. Subcutaneous Injection
(5-10 x 10^6 cells in Matrigel/PBS)

4. Monitor Tumor Growth
(until ~100-200 mm³)

5. Randomize Mice
(Treatment vs. Vehicle groups)

6. Prepare Verubulin
(as per Protocol 1)

7. Administer Drug
(e.g., i.v. tail vein injection)

8. Monitor Tumor Volume
& Body Weight (2-3x weekly)

9. Endpoint Analysis
(e.g., Tumor weight, IHC, etc.)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1683795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for a typical in vivo efficacy study.

Procedure Details:

Animal Model: Athymic (nu/nu) mice are commonly used for xenograft studies.[4]

Tumor Cell Implantation: Tumor cells (e.g., B16 melanoma or OVCAR-3 ovarian cancer) are

harvested during their exponential growth phase. A suspension is prepared in a suitable

medium (like PBS or HBSS), often mixed with Matrigel, and injected subcutaneously into the

flank of the mice.

Tumor Growth and Randomization: Tumors are measured regularly with calipers. Once

tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment

and vehicle control groups.

Drug Administration: Verubulin, prepared as described in Protocol 1, is administered via the

desired route (e.g., intravenous tail vein injection).[4] The vehicle solution used for

formulation is administered to the control group.

Monitoring and Endpoint: Animal body weight and tumor volume are monitored throughout

the study. The study is concluded when tumors in the control group reach a specified size, at

which point tumors can be excised for weighing and further analysis (e.g., histology,

immunohistochemistry).

Safety and Toxicology
Preclinical: In mice, doses exceeding 4 mg/kg have been reported as lethal.[5] The

maximum tolerated dose (MTD) in mice has been suggested to be around 1 mg/kg.[5]

Clinical: In human trials, Verubulin was generally well-tolerated at doses up to 3.3 mg/m²,

with mild side effects like fatigue and nausea.[3] However, significant cardiovascular

toxicities were observed, which ultimately led to the cessation of some clinical trials.[5]

Researchers should be aware of potential cardiovascular effects in animal models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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